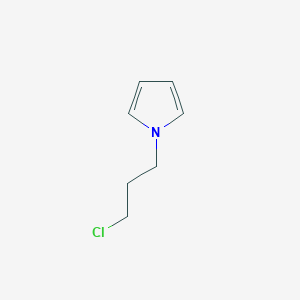
1-(3-chloropropyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “1-(3-chloropropyl)-1H-pyrrole” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .
Chemical Reactions Analysis
The chemical reactions of “1-(3-chloropropyl)-1H-pyrrole” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chloropropyl)-1H-pyrrole” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Structural Characterization : A study on the synthesis and characterization of a pyrrole derivative, similar to 1-(3-chloropropyl)-1H-pyrrole, demonstrates the use of spectroscopic techniques like NMR and FT-IR, along with X-ray diffraction for structural analysis. This process exemplifies the approach to studying pyrrole derivatives (Louroubi et al., 2019).
Electrochemical and Material Properties
- Electrochemical Synthesis and Properties : Another study explores the electrochemical synthesis of a N-linked polybispyrroles compound based on a derivative of 1-(3-chloropropyl)-1H-pyrrole, focusing on its electrochromic and ion receptor properties. This indicates potential applications in materials science, particularly in electronic and sensory devices (Mert et al., 2013).
Fluorescence and Polymers
- Luminescent Polymers : The study of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to the 1-(3-chloropropyl)-1H-pyrrole structure, reveals their solubility in organic solvents and strong fluorescence. These characteristics are significant for applications in optoelectronics and material science (Zhang & Tieke, 2008).
Reactivity and Molecular Studies
- Molecular Reactivity : Research on a compound structurally similar to 1-(3-chloropropyl)-1H-pyrrole focuses on its reactivity and molecular properties using DFT calculations and molecular dynamics simulations. This provides insights into the chemical behavior of such compounds, which can inform various chemical synthesis processes (Murthy et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : A study on a pyrrole derivative reveals its potential as a corrosion inhibitor for steel surfaces. This suggests that similar compounds, like 1-(3-chloropropyl)-1H-pyrrole, could be explored for protective applications in industrial contexts (Tiwari et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLJZUMBKLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropropyl)-1H-pyrrole | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)
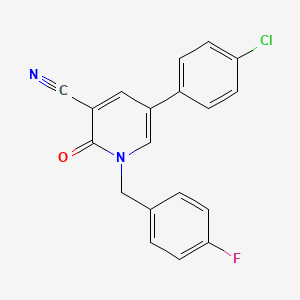
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)
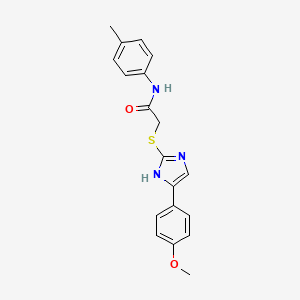
![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)
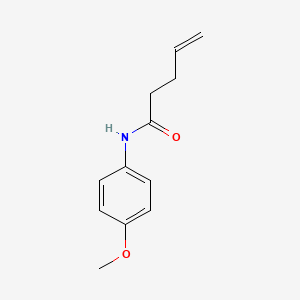
![N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]benzamide](/img/structure/B2900273.png)
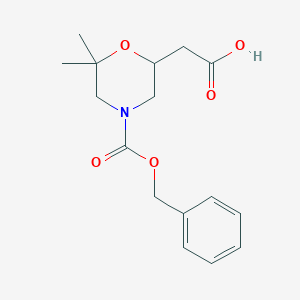
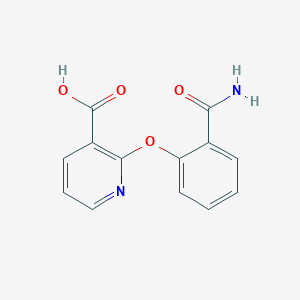
![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2900278.png)
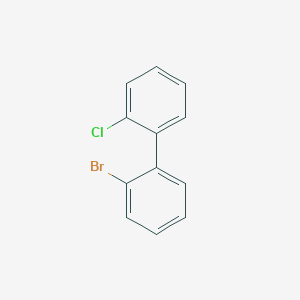
![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)
![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)